![molecular formula C16H11N3O4 B5132853 2-cyano-3-(4-hydroxyphenyl)-N-(3-nitrophenyl)acrylamide](/img/structure/B5132853.png)
2-cyano-3-(4-hydroxyphenyl)-N-(3-nitrophenyl)acrylamide
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Overview
Description
2-cyano-3-(4-hydroxyphenyl)-N-(3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the acrylamide family, which is widely used in the synthesis of polymers, plastics, and other materials.
Mechanism of Action
The mechanism of action of 2-cyano-3-(4-hydroxyphenyl)-N-(3-nitrophenyl)acrylamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and physiological effects:
Studies have shown that 2-cyano-3-(4-hydroxyphenyl)-N-(3-nitrophenyl)acrylamide exhibits various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various bacteria and fungi, and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-cyano-3-(4-hydroxyphenyl)-N-(3-nitrophenyl)acrylamide in lab experiments is its versatility. This compound can be easily synthesized and purified, making it an attractive candidate for various applications. However, one of the limitations of using this compound is its potential toxicity. As with any chemical compound, proper safety precautions should be taken when handling and using 2-cyano-3-(4-hydroxyphenyl)-N-(3-nitrophenyl)acrylamide in lab experiments.
Future Directions
There are many potential future directions for research involving 2-cyano-3-(4-hydroxyphenyl)-N-(3-nitrophenyl)acrylamide. Some of these include:
1. Further studies on the mechanism of action of this compound.
2. Development of new synthetic methods for 2-cyano-3-(4-hydroxyphenyl)-N-(3-nitrophenyl)acrylamide.
3. Investigation of the potential use of this compound as a pesticide in agriculture.
4. Exploration of the potential use of this compound in the synthesis of new materials.
5. Studies on the potential toxicity of this compound and the development of new safety guidelines for its use in lab experiments.
In conclusion, 2-cyano-3-(4-hydroxyphenyl)-N-(3-nitrophenyl)acrylamide is a versatile chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential and limitations.
Synthesis Methods
The synthesis of 2-cyano-3-(4-hydroxyphenyl)-N-(3-nitrophenyl)acrylamide involves the reaction of 4-hydroxybenzaldehyde and 3-nitrobenzaldehyde with acrylonitrile in the presence of a base catalyst. This reaction results in the formation of the desired product, which can be purified using various techniques such as recrystallization, column chromatography, or HPLC.
Scientific Research Applications
2-cyano-3-(4-hydroxyphenyl)-N-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, it has been studied for its potential use as a pesticide. In materials science, it has been used in the synthesis of polymers and other materials.
properties
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxyphenyl)-N-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c17-10-12(8-11-4-6-15(20)7-5-11)16(21)18-13-2-1-3-14(9-13)19(22)23/h1-9,20H,(H,18,21)/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKGXHKJLGBFQE-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C\C2=CC=C(C=C2)O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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